molecular formula C23H40N6O10 B12109399 2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid

2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid

Cat. No.: B12109399
M. Wt: 560.6 g/mol
InChI Key: CAZAWCJTNPWLJO-UHFFFAOYSA-N
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Description

2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid is a complex organic compound. It is characterized by multiple amino acid residues linked together, forming a polypeptide chain. This compound is significant in various fields, including chemistry, biology, and medicine, due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid involves multiple steps, typically starting with the protection of amino groups to prevent unwanted reactions. The process includes:

    Protection of Amino Groups: Using protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Coupling Reactions: Employing coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.

    Deprotection: Removing the protecting groups under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process includes:

    Resin Loading: Attaching the first amino acid to a solid resin.

    Chain Elongation: Sequentially adding protected amino acids.

    Cleavage and Purification: Cleaving the peptide from the resin and purifying it using techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Performing nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of 2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by:

    Binding to Active Sites: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating signal transduction pathways.

    Altering Protein Conformation: Affecting protein stability and function.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-methylbutanoic acid: A simpler amino acid with similar structural features.

    2-amino-5-chloro-3-methylbenzoic acid: Contains an amino group and a carboxylic acid group but differs in its aromatic structure.

Uniqueness

2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid is unique due to its complex polypeptide structure, which allows for diverse biological activities and applications. Its ability to form multiple peptide bonds and interact with various molecular targets sets it apart from simpler amino acids and related compounds.

Properties

Molecular Formula

C23H40N6O10

Molecular Weight

560.6 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C23H40N6O10/c1-5-12(4)19(23(38)39)29-20(35)13(6-7-17(33)34)28-21(36)14(10-30)27-16(32)9-25-15(31)8-26-22(37)18(24)11(2)3/h11-14,18-19,30H,5-10,24H2,1-4H3,(H,25,31)(H,26,37)(H,27,32)(H,28,36)(H,29,35)(H,33,34)(H,38,39)

InChI Key

CAZAWCJTNPWLJO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(C(C)C)N

Origin of Product

United States

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